(E)-2-methylpentadec-2-enoyl-CoA

Mitochondrial beta-oxidation Enzyme specificity Branched-chain fatty acid metabolism

Standard branched acyl-CoA substrates fail to resolve enantiomer-specific enzyme activity. This synthetic C15 trans-2-enoyl-CoA thioester (MW ~1004) is a defined product for ACAD10 and downstream hydratase assays. - **Differentiated Utility**: Direct product of the only known physiological ACAD10 substrates (R/S-2-methyl-C15-CoA). - **Enzymatic Specificity**: Trans (E) configuration required for hydratase/reductase steps; discriminates against cis isomers. - **Supply**: Packaged for assay-ready use; stable under recommended storage.

Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
Cat. No. B15597998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methylpentadec-2-enoyl-CoA
Molecular FormulaC37H64N7O17P3S
Molecular Weight1003.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)36(49)65-20-19-39-27(45)17-18-40-34(48)31(47)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-30(60-62(50,51)52)29(46)35(59-26)44-24-43-28-32(38)41-23-42-33(28)44/h16,23-24,26,29-31,35,46-47H,5-15,17-22H2,1-4H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b25-16+/t26-,29-,30-,31+,35-/m1/s1
InChIKeyWNGGEBDAVYDQDR-CKZWSVNZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Methylpentadec-2-enoyl-CoA for Enzyme Selectivity Research


(E)-2-Methylpentadec-2-enoyl-CoA is a monounsaturated, methyl-branched, long-chain fatty acyl-CoA thioester. It is formally derived from the condensation of coenzyme A with (E)-2-methylpentadec-2-enoic acid [1]. Chemically, it is characterized by a C15 alkenoyl chain with a methyl branch and a trans-configured double bond at the 2-position, with a molecular formula of C37H64N7O17P3S and a molecular weight of 1003.9 g/mol [2]. As a member of the trans-2-enoyl-CoA class, it serves a specific and critical role in mitochondrial metabolism as a substrate for the acyl-CoA dehydrogenase family member 10 (ACAD10) enzyme [3].

Substrate Class Branched-chain trans-2-enoyl-CoA for mitochondrial and peroxisomal β-oxidation pathway studies
Structural Determinants C15 chain, 2-methyl branch, and trans (E) geometry govern recognition by acyl-CoA dehydrogenases and hydratases

(E)-2-Methylpentadec-2-enoyl-CoA vs. Generic Analogs


Generic substitution of (E)-2-methylpentadec-2-enoyl-CoA with other branched-chain or long-chain acyl-CoAs is not scientifically valid due to strict enzyme-substrate specificity. ACAD10, its primary metabolic partner, is documented to have an exceptionally narrow substrate profile, being active only on (R)- and (S)-2-methyl-C15-CoA isomers, and not on a broad panel of other acyl-CoAs, including the optimal substrates for all other characterized acyl-CoA dehydrogenases [1]. This contrasts with the broader specificity of related enzymes like ACAD11, which acts on longer-chain substrates, or LCAD [2]. Furthermore, the stereospecificity of peroxisomal oxidases for the (2S)-methyl configuration in related compounds suggests that the precise stereochemistry of (E)-2-methylpentadec-2-enoyl-CoA is critical for metabolic flux, and analogs lacking this specific 2-methyl, trans-2-enoyl architecture would likely be processed differently or not at all [3].

Chain-Length Specificity
ACAD10 only accepts C15 branched-CoA; generic C8–C18 or linear analogs are unreactive and cannot replace the C15 enoyl-CoA.
Stereochemical Requirement
LCAD and MCAD require the S-enantiomer precursor; the R-isomer shows no dehydrogenase activity, blocking enoyl-CoA formation.
Double-Bond Geometry
Only the trans (E) 2,3-double bond enters hydratase directly; cis (Z) or saturated analogs divert metabolic routing and kinetic behavior.

Quantitative Selectivity Evidence for (E)-2-Methylpentadec-2-enoyl-CoA


Stereospecific Dehydrogenation by LCAD

(E)-2-Methylpentadec-2-enoyl-CoA is a specific product/substrate for ACAD10, an enzyme with an extremely narrow substrate range. This contrasts with other acyl-CoA dehydrogenases (ACADs) which have broader specificity. Studies show that ACAD10 was active only on R- and S-2-methyl-C15-CoA isomers, and showed no activity on the optimal substrates of other ACADs [1]. This provides a unique tool for studying ACAD10 activity without interference from other ACAD enzymes, unlike a generic long-chain acyl-CoA like palmitoyl-CoA.

LCAD Enantiomer Discrimination
Head-to-head
340 mU/mgS-enantiomer
0 mU/mgR-enantiomer
Binary stereochemical determinant of substrate competence for LCAD
Purified recombinant LCAD; ETF reduction assay, pH 7.4, 37°C
Mitochondrial beta-oxidation Enzyme specificity Branched-chain fatty acid metabolism

ACAD10 Specificity for 2-Methyl-C15-CoA

(E)-2-Methylpentadec-2-enoyl-CoA participates in a distinct mitochondrial pathway for C15 branched-chain fatty acid oxidation, separate from the peroxisomal degradation of longer multi-methyl-branched chains like pristanoyl-CoA (C19). While pristanoyl-CoA requires alpha-methylacyl-CoA racemase and peroxisomal oxidases for its breakdown, the 2-methyl-C15-CoA isomers are directly handled by mitochondrial ACAD10 [1][2]. This functional segregation means (E)-2-methylpentadec-2-enoyl-CoA is not a substitute for studying general peroxisomal branched-chain oxidation but is instead a precise probe for the mitochondrial ACAD10 pathway.

ACAD10 Substrate Specificity
Class-level
Only R- and S-2-methyl-C15-CoA are substrates; C8–C18 branched-CoA unreactive
Narrow chain-length window defines ACAD10 functional role
UniProt annotation; recombinant ACAD10 in vitro
Mitochondrial vs. peroxisomal metabolism Branched-chain fatty acid oxidation ACAD10 pathway

Peroxisomal Oxidase Enantioselectivity

Vendor technical datasheets provide specific, quantitative stability data for (E)-2-Methylpentadec-2-enoyl-CoA, which are more stringent than general class-level recommendations for acyl-CoAs. The compound is stable as a powder for 3 years when stored at -20°C, and for 1 year in solution at -80°C [1]. While many long-chain acyl-CoAs are recommended for storage at -20°C or -80°C, the explicit validation for this specific, structurally complex thioester reduces procurement risk by providing a defined shelf-life for inventory management and experimental planning, which is often absent for custom-synthesized or less-characterized analogs.

Peroxisomal Oxidase Selectivity
Head-to-head
Substrate (S-isomer)Both oxidases
Inhibitor (R-isomer)Trihydroxycoprostanoyl-CoA oxidase only
Stereochemistry controls substrate vs. inhibitor role across oxidases
Rat liver oxidases; spectrophotometric desaturation assay
Compound Stability Storage Conditions Procurement Logistics

Research Applications of (E)-2-Methylpentadec-2-enoyl-CoA


ACAD10 and Fetal Brain Lipid Metabolism

This compound is the definitive substrate for in vitro enzymatic assays with recombinant or purified ACAD10. As shown in Section 3, its high specificity ensures that any observed dehydrogenase activity can be confidently attributed to ACAD10, without interference from other acyl-CoA dehydrogenases. This is essential for generating clean kinetic data (e.g., Vmax, Km) and for screening potential inhibitors or mutations affecting ACAD10 function [1].

Mitochondrial β-Oxidation Flux Analysis

Given the distinct mitochondrial localization of the ACAD10 pathway (Section 3), (E)-2-Methylpentadec-2-enoyl-CoA is the appropriate metabolic tracer or substrate for studies aimed at differentiating mitochondrial from peroxisomal contributions to branched-chain fatty acid degradation. This is particularly relevant for research into neurological disorders where ACAD10 is highly expressed in the fetal brain, and for distinguishing its role from peroxisomal disorders like Zellweger syndrome which involve pristanoyl-CoA accumulation [1][2].

Peroxisomal Branched-Chain Oxidation and Screening

The defined molecular weight (1003.9 g/mol) and structure of (E)-2-Methylpentadec-2-enoyl-CoA make it an ideal authentic standard for developing and validating targeted LC-MS/MS methods to quantify this specific metabolite in complex biological matrices (e.g., mitochondrial fractions, cell lysates). Its use ensures accurate identification and quantification, which would be unreliable with a generic surrogate standard due to the unique fragmentation pattern of this branched, unsaturated acyl-CoA [1][2].

AMACR Pathway Integration Tool

The vendor-validated 3-year shelf-life for the powder form (Section 3) makes this compound suitable for multi-year research projects. Procurement can be planned with confidence that the material will retain its integrity over the course of the study, reducing the need for frequent re-synthesis or re-validation of a custom analog, thereby lowering overall project risk and cost [1].

Application
Selection Property
Validation Focus
ACAD10 & Fetal Brain Lipid Metabolism
C15 branched-chain enoyl-CoA product standard for ACAD10 assays
ACAD10 catalytic rate quantification by HPLC or LC-MS/MS
Mitochondrial β-Oxidation Flux Analysis
Stereochemically defined S-pathway product for hydratase-step entry
Hydratase and downstream β-oxidation flux measurement
Peroxisomal Branched-Chain Oxidation & Screening
S-pathway-derived product for oxidase-coupled assays
Distinguish trihydroxycoprostanoyl-CoA oxidase from pristanoyl-CoA oxidase activity
AMACR Pathway Integration Tool
Downstream pathway marker for AMACR functional output
AMACR activity assessment in cell lysates, prostate cancer biomarker studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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